Methyl 2-bromo-6-cyanobenzoate

Catalog No.
S882235
CAS No.
1261840-54-3
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-6-cyanobenzoate

CAS Number

1261840-54-3

Product Name

Methyl 2-bromo-6-cyanobenzoate

IUPAC Name

methyl 2-bromo-6-cyanobenzoate

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3

InChI Key

KPDYUNUPSUHYJM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=C1Br)C#N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C#N

Methyl 2-bromo-6-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2C_{10}H_8BrNO_2. This compound features a bromine atom and a cyano group attached to a benzoate structure, making it a member of the benzoate ester family. It is characterized by its aromatic ring structure, which contributes to its chemical stability and reactivity. The presence of both the bromo and cyano groups enhances its utility in various

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives. This reaction is often facilitated by strong nucleophiles such as amines or thiols .
  • Coupling Reactions: It can undergo coupling reactions, particularly with organometallic reagents, to form more complex structures. This is useful in synthesizing pharmaceuticals and agrochemicals .
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, which are critical for constructing cyclic compounds in organic synthesis .

Methyl 2-bromo-6-cyanobenzoate can be synthesized through several methods:

  • Bromination of Methyl 2-cyanobenzoate: This method involves treating methyl 2-cyanobenzoate with bromine or a brominating agent under controlled conditions to introduce the bromo substituent at the desired position on the aromatic ring .
  • Using Aryl Halides: Starting from an appropriate aryl halide and performing nucleophilic substitution with cyanide ions can yield methyl 2-bromo-6-cyanobenzoate as well .
  • Multi-step Synthesis: Involves multiple steps where intermediates are formed through various reactions, including Friedel-Crafts acylation followed by bromination and cyanation processes .

Methyl 2-bromo-6-cyanobenzoate has several applications:

  • Synthetic Intermediate: It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Research Tool: Used in chemical research for developing new compounds with potential biological activity.
  • Material Science: It may find applications in polymer chemistry due to its reactive functional groups that can be incorporated into polymer backbones .

Interaction studies involving methyl 2-bromo-6-cyanobenzoate focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthesizing more complex molecules. The reactivity profile indicates that it can interact with amines, alcohols, and thiols, leading to diverse chemical transformations that expand its utility in organic synthesis .

Several compounds share structural similarities with methyl 2-bromo-6-cyanobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-chloro-6-cyanobenzoateChlorine instead of brominePotentially different reactivity due to chlorine
Methyl 2-bromo-5-cyanobenzoateBromine at a different positionMay exhibit different biological activity
Methyl 4-bromo-2-cyanobenzoateBromine at para positionDifferent steric effects impacting reactivity
Methyl 2-bromomethyl-6-cyanobenzoateAdditional bromomethyl groupIncreased reactivity due to multiple halogen atoms

Methyl 2-bromo-6-cyanobenzoate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications in synthetic chemistry compared to these similar compounds.

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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